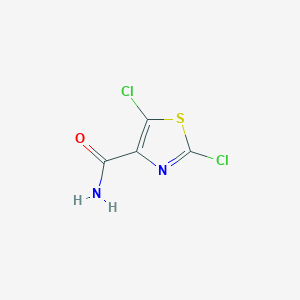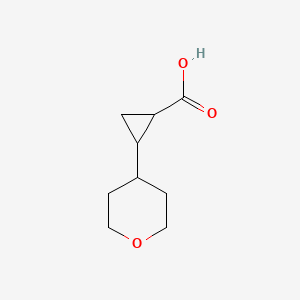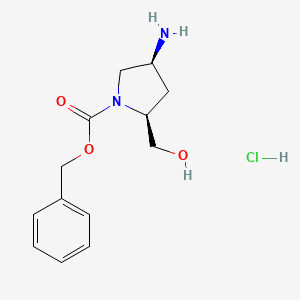
4-(4-乙酰基苯基)苯酚
描述
4-(4-Acetylphenyl)phenol is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.24 . It is also known by its IUPAC name 1-(4’-hydroxy [1,1’-biphenyl]-4-yl)ethanone .
Synthesis Analysis
The synthesis of 4-(4-Acetylphenyl)phenol can be achieved through various methods. One of the common methods involves the reaction of phenols with ethyl benzoylacetate in the presence of various catalysts . Another method involves the arylation of 3-hydroxycoumarin by 4-acetylphenyldiazonium chloride in the presence of CuCl2 .Molecular Structure Analysis
The molecular structure of 4-(4-Acetylphenyl)phenol consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 .Chemical Reactions Analysis
Phenols, including 4-(4-Acetylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
4-(4-Acetylphenyl)phenol has a melting point of 206-207 °C and a predicted boiling point of 369.6±17.0 °C . Its density is predicted to be 1.149±0.06 g/cm3 . The compound is solid at room temperature .科学研究应用
酚离子化抑制和限制效应
席尔瓦等人 (2012) 的一项研究探索了 4-乙酰苯酚 (4-HAP) 和其他酚在水/1,4-双(2-乙基己基)磺基琥珀酸钠/正庚烷反胶束中的吸收光谱变化。研究表明,在这样的受限环境中,pH 的经典定义不适用,表明随着时间的推移,酚类物质从电离形式转变为非电离形式。这一发现挑战了纳米级受限空间(例如反胶束)中 pH 的传统理解,并突出了酚类化合物在受限环境中的独特行为 (席尔瓦等人,2012)。
合成和材料应用
另一项研究重点关注由 4-(4-乙酰基苯基)苯甲酸和 4-乙酰基苯酚合成的 4-(4-乙烯基苯基)苯甲酸-(4-乙烯基)苯酯。该工艺涉及酯化、还原和脱水解步骤,产生新型双功能聚单体材料。对这些材料进行了表征,并研究了它们的液晶性质,揭示了在材料科学和工程中的潜在应用 (魏婷等人,2012)。
吸附研究和环境应用
刘等人 (2010) 的研究调查了各种取代酚(包括 4-乙酰基苯酚)在活性炭纤维 (ACF) 上的吸附。该研究深入了解了酚类化合物在 ACF 上的吸附能力、动力学和机理,强调了 π-π 相互作用、溶剂效应和分子维度的作用。这项研究对水处理过程中酚类污染物的环境管理具有重要意义 (刘等人,2010)。
生物降解和环境影响
Vallini 等人 (2001) 的一项研究重点关注酵母菌 Candida aquaetextoris 对 4-(1-壬基)苯酚的生物降解,识别微生物分解产物并提出代谢途径。这项工作突出了微生物过程在降解环境污染物(包括酚类化合物)方面的潜力,并提出了它们的生物转化新途径 (Vallini 等人,2001)。
安全和危害
The safety information for 4-(4-Acetylphenyl)phenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and seeking immediate medical assistance if swallowed .
作用机制
Target of Action
It is known that phenolic compounds, which include 4-(4-acetylphenyl)phenol, have diverse biological activities . They are active against certain plant-pathogenic fungi and can decrease the secretion of hepatitis B virus (HBV) particles from Huh7 cells .
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, altering their structure and function, which can lead to changes in cellular processes .
Biochemical Pathways
Phenolic compounds, including 4-(4-Acetylphenyl)phenol, are secondary metabolites of plants . They are synthesized through the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are generally known to have good bioavailability .
Result of Action
It is known that phenolic compounds can have various effects, such as antiviral activity .
Action Environment
The action, efficacy, and stability of 4-(4-Acetylphenyl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 4-(4-Acetylphenyl)phenol, is favored due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
生化分析
Biochemical Properties
4-(4-Acetylphenyl)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . For instance, 4-(4-Acetylphenyl)phenol can form complexes with proteins, potentially altering their structure and function. These interactions can influence the activity of enzymes and other proteins, making 4-(4-Acetylphenyl)phenol a valuable tool in studying protein function and enzyme kinetics.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Acetylphenyl)phenol involves its ability to bind to specific biomolecules, including proteins and enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 4-(4-Acetylphenyl)phenol can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Acetylphenyl)phenol can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, 4-(4-Acetylphenyl)phenol may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(4-Acetylphenyl)phenol can result in sustained changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 4-(4-Acetylphenyl)phenol vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, 4-(4-Acetylphenyl)phenol can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4-(4-Acetylphenyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall bioavailability and efficacy of 4-(4-Acetylphenyl)phenol, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
Within cells and tissues, 4-(4-Acetylphenyl)phenol is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 4-(4-Acetylphenyl)phenol can accumulate in specific cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(4-Acetylphenyl)phenol can affect its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the interactions of 4-(4-Acetylphenyl)phenol with biomolecules and its overall biological activity. Understanding the factors that govern its subcellular localization is essential for elucidating its mechanism of action.
属性
IUPAC Name |
1-[4-(4-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXRWDCBHNIVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438214 | |
| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13021-17-5 | |
| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)

![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)






![Bicyclo[1.1.1]pentane, 1-ethynyl-](/img/structure/B3046713.png)


